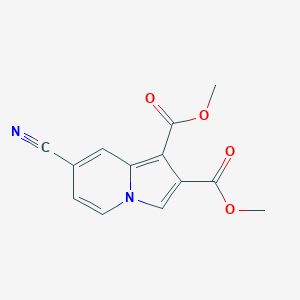

![molecular formula C12H10N4 B3054248 2-Phenylimidazo[1,2-A]pyrimidin-7-amine CAS No. 591227-12-2](/img/structure/B3054248.png)

2-Phenylimidazo[1,2-A]pyrimidin-7-amine

Overview

Description

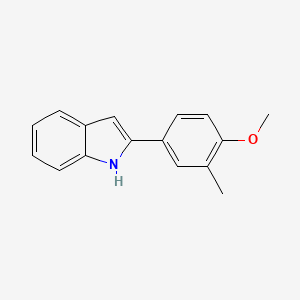

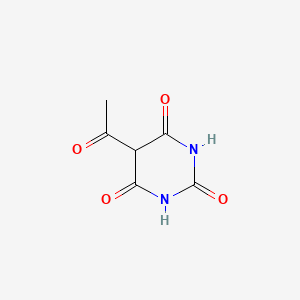

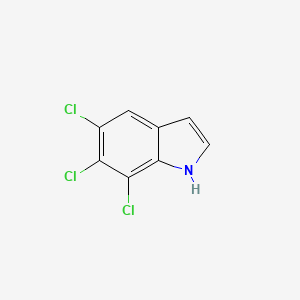

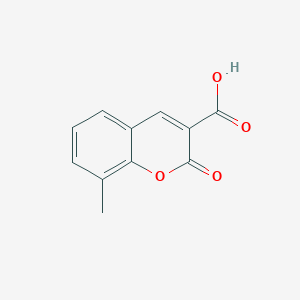

2-Phenylimidazo[1,2-A]pyrimidin-7-amine is a chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.24 . It is a white to yellow solid and is used as a research compound.

Synthesis Analysis

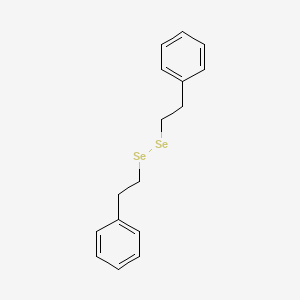

The synthesis of 2-Phenylimidazo[1,2-A]pyrimidin-7-amine involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A specific synthesis method involves the reaction of bromoacetophenone with 2,4-diaminopyrimidine in acetone, followed by filtration, washing, and drying .Molecular Structure Analysis

The InChI code for 2-Phenylimidazo[1,2-A]pyrimidin-7-amine is 1S/C12H10N4/c13-11-6-7-16-8-10 (14-12 (16)15-11)9-4-2-1-3-5-9/h1-8H, (H2,13,14,15) and the InChI key is HFVSHOVBIODWDY-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Phenylimidazo[1,2-A]pyrimidin-7-amine has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) through a Michael addition-type reaction . It has also been reported that adding an SO2Me pharmacophore at the para position of the C-2 phenyl ring enhances COX-2 potency and selectivity .Physical And Chemical Properties Analysis

2-Phenylimidazo[1,2-A]pyrimidin-7-amine is a white to yellow solid . It has a molecular weight of 210.24 .Scientific Research Applications

Amyloid Imaging in Alzheimer’s Disease (AD)

- Application : Researchers have developed radioiodinated derivatives of 2-phenylimidazo[1,2-a]pyridine (BrIMPY) for non-invasive imaging of Aβ plaques. These compounds selectively label Aβ plaques in brain tissue, making them promising tracers for PET and SPECT imaging of Aβ pathology .

Antimicrobial Activity

- Targets : Thymidylate kinase of Pseudomonas aeruginosa and Fgb1 protein of Fusarium oxysporum f. sp. albedinis were investigated .

Iridium Complexes with Luminescent Properties

- Emission Maxima : These complexes exhibited unusual dependence on the ligand structure, making them interesting for luminescent applications .

Anticancer Potential

- Inhibitory Activities : These compounds were evaluated for their inhibitory effects, potentially contributing to anticancer drug development .

Materials Science and Organic Electronics

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Given its molecular weight of 21024 , it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the gastrointestinal tract .

Action Environment

The action, efficacy, and stability of 2-Phenylimidazo[1,2-A]pyrimidin-7-amine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to higher temperatures .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-phenylimidazo[1,2-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-11-6-7-16-8-10(14-12(16)15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVSHOVBIODWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC(=NC3=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678909 | |

| Record name | 2-Phenylimidazo[1,2-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

591227-12-2 | |

| Record name | 2-Phenylimidazo[1,2-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol](/img/structure/B3054167.png)